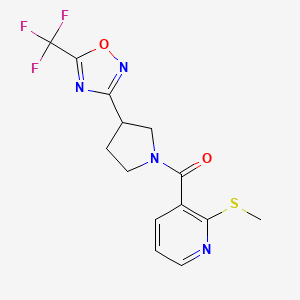
(2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a methylthio group, and a trifluoromethyl group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would introduce some rigidity into the structure, while the other functional groups could influence its overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be involved in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine and pyrrolidine rings could influence its solubility and stability, while the trifluoromethyl group could affect its reactivity .科学的研究の応用
Chemical Structure and Properties
Research on similar compounds has focused on understanding their chemical structure and properties. For example, Swamy et al. (2013) explored isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, demonstrating the chlorine-methyl exchange rule and highlighting the complexity of their structural disorder. This study contributes to the broader understanding of heterocyclic compounds' structural dynamics, potentially including the compound Swamy et al., 2013.
Antimicrobial and Antimycobacterial Activities
Sidhaye et al. (2011) synthesized derivatives of nicotinic acid hydrazide, revealing their antimicrobial and antimycobacterial activities. While the direct compound wasn't studied, this research indicates the potential biological activities of structurally related compounds, suggesting possible applications in developing new antimicrobial agents Sidhaye et al., 2011.
Crystal Structure and DFT Studies
Huang et al. (2021) conducted a detailed study on the crystal structure and density functional theory (DFT) analysis of boric acid ester intermediates with benzene rings. Their findings offer insights into the molecular and electronic structure of similar compounds, which could be relevant for understanding the electronic properties and reactivity of the compound Huang et al., 2021.
Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds to investigate their drug-likeness properties and in vitro microbial activities. This study provides a framework for assessing the potential pharmacological applications of related compounds, including their effectiveness against various bacterial and fungal strains Pandya et al., 2019.
Reaction Mechanisms and Synthesis
Yakubkene and Vainilavichyus (1998) explored the reaction of a compound with amines, revealing the transformation and substitution mechanisms involved. This type of research is crucial for understanding how the compound might react under different conditions and could guide the synthesis of related compounds Yakubkene & Vainilavichyus, 1998.
将来の方向性
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-24-11-9(3-2-5-18-11)12(22)21-6-4-8(7-21)10-19-13(23-20-10)14(15,16)17/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKWYNLCLNRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

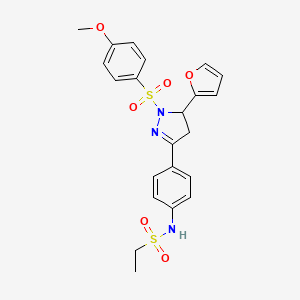
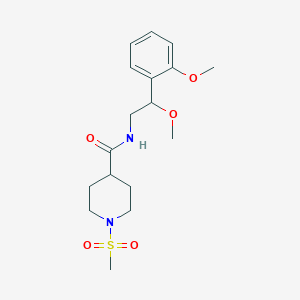

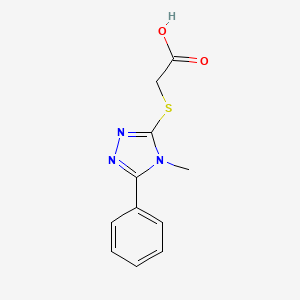
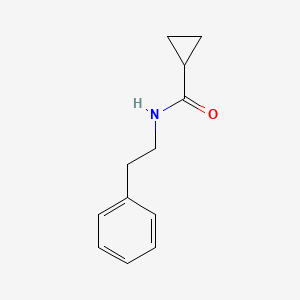

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)
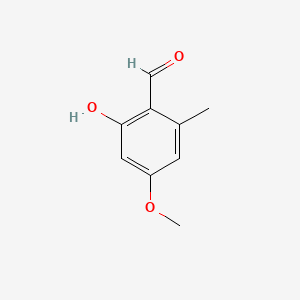
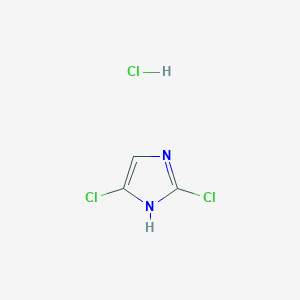

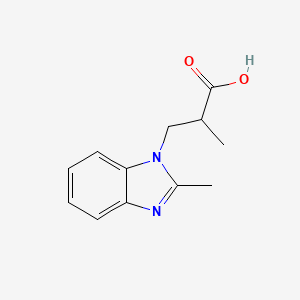
![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)
![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)